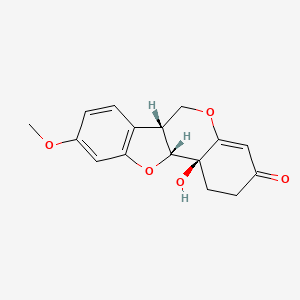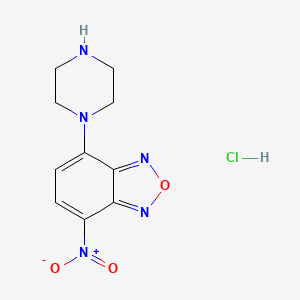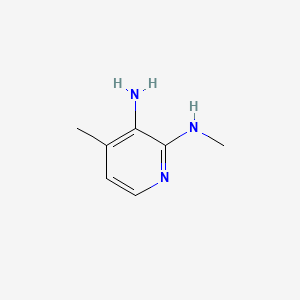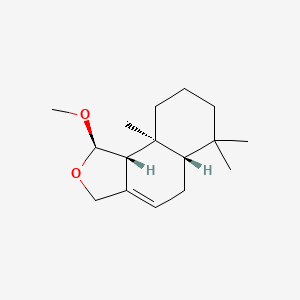
甲基异地美诺醇
描述
科学研究应用
Methyl isodrimeninol has a wide range of applications in scientific research, including:
作用机制
Target of Action
Methyl isodrimeninol primarily targets the enzyme lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a critical steroidal component of fungal cell membranes .
Mode of Action
Methyl isodrimeninol interacts with its target by binding to the outermost region of the catalytic site of 14-alpha demethylase . This binding blocks the entrance of lanosterol, the substrate of the enzyme, to the catalytic pocket . The inhibition of lanosterol 14-alpha demethylase disrupts the synthesis of ergosterol .
Biochemical Pathways
The inhibition of lanosterol 14-alpha demethylase by Methyl isodrimeninol affects the ergosterol biosynthesis pathway . Ergosterol is a vital component of fungal cell membranes, and its synthesis is crucial for maintaining the integrity and
生化分析
Biochemical Properties
Methyl isodrimeninol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key enzymes it interacts with is lanosterol 14-alpha demethylase, which is involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. Methyl isodrimeninol inhibits this enzyme, leading to the accumulation of 14-methyl sterols and exerting antifungal effects . Additionally, methyl isodrimeninol interacts with various biomolecules, including proteins involved in cell signaling pathways, thereby influencing cellular functions.
Cellular Effects
Methyl isodrimeninol has been shown to affect various types of cells and cellular processes. In fungal cells, it disrupts the synthesis of ergosterol, leading to impaired cell membrane integrity and function . In mammalian cells, methyl isodrimeninol influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in stress response and apoptosis, thereby affecting cell survival and proliferation . Furthermore, methyl isodrimeninol has demonstrated potential anticancer properties by inducing apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of action of methyl isodrimeninol involves its binding interactions with biomolecules and enzyme inhibition. Methyl isodrimeninol binds to the outermost region of the catalytic site of lanosterol 14-alpha demethylase, blocking the entrance of lanosterol to the catalytic pocket . This inhibition prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and exerting antifungal effects. Additionally, methyl isodrimeninol modulates gene expression by interacting with transcription factors and signaling proteins, thereby influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl isodrimeninol have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that methyl isodrimeninol can have sustained effects on cellular function, including prolonged inhibition of ergosterol synthesis in fungal cells and modulation of gene expression in mammalian cells. These temporal effects highlight the importance of considering the stability and degradation of methyl isodrimeninol in experimental designs.
Dosage Effects in Animal Models
The effects of methyl isodrimeninol vary with different dosages in animal models. At lower doses, the compound exhibits antifungal and anticancer properties without significant toxicity . At higher doses, methyl isodrimeninol can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings underscore the importance of determining the optimal dosage for therapeutic applications of methyl isodrimeninol.
Metabolic Pathways
Methyl isodrimeninol is involved in various metabolic pathways, including those related to sterol biosynthesis and detoxification. The compound interacts with enzymes such as lanosterol 14-alpha demethylase, influencing the metabolic flux of sterol intermediates . Additionally, methyl isodrimeninol can affect the levels of metabolites involved in cellular stress responses and detoxification processes. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, methyl isodrimeninol is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, methyl isodrimeninol can bind to specific proteins, influencing its localization and accumulation. These interactions play a critical role in determining the compound’s bioavailability and efficacy in different cellular contexts.
Subcellular Localization
Methyl isodrimeninol exhibits specific subcellular localization patterns that influence its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct methyl isodrimeninol to specific organelles, where it can exert its biochemical effects. Understanding the subcellular localization of methyl isodrimeninol is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Methyl isodrimeninol can be synthesized through the oxidation of isodrimeninol using pyridinium chlorochromate (PCC) as an oxidizing agent . The reaction typically involves dissolving isodrimeninol in a suitable solvent, such as dichloromethane, and adding PCC under controlled conditions to yield methyl isodrimeninol.
Industrial Production Methods: Industrial production of methyl isodrimeninol involves the extraction of isodrimeninol from natural sources, such as the bark of Drimys winteri . The extracted isodrimeninol is then subjected to chemical modification through oxidation to produce methyl isodrimeninol. This method ensures a consistent supply of the compound for research and industrial applications.
化学反应分析
Types of Reactions: Methyl isodrimeninol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of isodrimeninol to methyl isodrimeninol.
Reduction: Sodium borohydride (NaBH4) can be used to reduce methyl isodrimeninol to its corresponding alcohol.
Substitution: Halogenation reactions can be performed using reagents such as bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
Oxidation: Methyl isodrimeninol is the primary product formed from the oxidation of isodrimeninol.
Reduction: The reduction of methyl isodrimeninol yields the corresponding alcohol.
Substitution: Halogenated derivatives of methyl isodrimeninol are formed through substitution reactions.
相似化合物的比较
Drimenol: Known for its antifungal and antibacterial properties.
Polygodial: Exhibits potent gastroprotective and antifungal effects.
Isodrimeninol: Similar to methyl isodrimeninol, it has antifungal activity and is used as a precursor in the synthesis of methyl isodrimeninol.
Uniqueness: Methyl isodrimeninol is unique due to its specific inhibitory action on lanosterol 14-alpha demethylase, making it a valuable compound for developing antifungal agents .
属性
IUPAC Name |
(1R,5aS,9aS,9bR)-1-methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2)8-5-9-16(3)12(15)7-6-11-10-18-14(17-4)13(11)16/h6,12-14H,5,7-10H2,1-4H3/t12-,13+,14+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMYQEWJUHSZKS-NHIYQJMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2C(OC3)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C3[C@@H]2[C@@H](OC3)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone](/img/new.no-structure.jpg)

![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
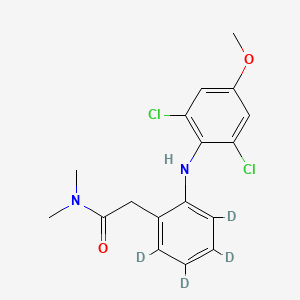
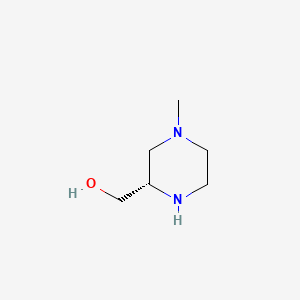
![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)
